

## **Chemical structure and properties of PSB-0739**

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An In-depth Technical Guide to PSB-0739

**PSB-0739** is a highly potent and selective antagonist of the P2Y12 receptor, a key player in platelet aggregation and a target for antiplatelet therapies.[1][2][3] This guide provides a comprehensive overview of its chemical structure, physicochemical and pharmacological properties, and the experimental protocols used to characterize its activity.

#### **Chemical Structure and Identification**

**PSB-0739** is a non-nucleotide-derived competitive antagonist.[1][3] Its chemical identity is defined by the following identifiers:

- IUPAC Name: 1-Amino-9,10-dihydro-9,10-dioxo-4-[[4-(phenylamino)-3-sulfophenyl]amino]-2-anthracenesulfonic acid sodium salt[1][4]
- CAS Number: 1052087-90-7[2][3][4]
- Synonyms: PSB 0739, PSB0739 sodium[1][4]



Identifier	Value	Reference
Molecular Formula	C26H17N3Na2O8S2	[4]
Molecular Weight	609.54 g/mol [1]	
Canonical SMILES	C1=CC=C(C=C1)NC2=C(C=C (C=C2)NC3=C4C(=C(C=C3S( =O) (=O)O)N)C(=O)C5=CC=CC=C 5C4=O)S(=O)(=O)O.[Na+]. [Na+]	

## **Physicochemical Properties**

The solubility and stability of a compound are critical for its application in experimental settings.

Property	Value	Reference	
Purity	≥95% (as determined by [1]		
Solubility	Soluble in water up to 25 mM		
Storage (Solid)	Desiccate at room temperature		
Storage (Stock Solution)	-80°C for up to 6 months; -20°C for up to 1 month	[2]	

## **Pharmacological Properties**

**PSB-0739** is distinguished by its high affinity and selectivity for the P2Y12 receptor. Unlike the widely used antiplatelet drug clopidogrel, **PSB-0739** is directly active and does not require metabolic activation.[1]



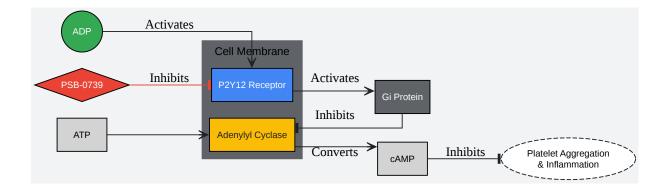
Parameter	Value	Species/Cell Line	Reference
Target	P2Y12 Receptor	Human	[1][2][3]
Mechanism of Action	Competitive Antagonist	N/A	[2][3]
Ki	24.9 nM	Human P2Y12 Receptor	[1][2][3]
pA2	9.8	Human P2Y12 Receptor	[2][3][4]
EC50	5.4 ± 1.8 μM (Inhibition of ADP- evoked Ca2+ response)	THP-1 cells	[2][3]

## **Mechanism of Action and Signaling Pathways**

The P2Y12 receptor is a G protein-coupled receptor (GPCR) that couples to the Gi alpha subunit.[5] Upon activation by its endogenous ligand, adenosine diphosphate (ADP), it initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This reduction in cAMP is a key step in promoting platelet aggregation.

**PSB-0739** acts as a competitive antagonist, binding to the P2Y12 receptor and preventing ADP from binding and initiating this signaling cascade. This blockade maintains higher levels of cAMP, thus inhibiting platelet aggregation. Furthermore, P2Y12 receptor signaling has been implicated in inflammatory processes, including the activation of the NLRP3 inflammasome and the production of cytokines such as IL-1 $\beta$ .[6][7] By blocking the receptor, **PSB-0739** can attenuate these inflammatory responses.[6][8]





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P2Y12 receptor signaling and inhibition by **PSB-0739**.

# **Experimental Protocols Competitive Radioligand Binding Assay**

This protocol determines the affinity of **PSB-0739** for the P2Y12 receptor by measuring its ability to displace a known radiolabeled P2Y12 antagonist.

#### Materials:

- Receptor Source: Membranes from cells expressing the human P2Y12 receptor.
- Radioligand: A specific P2Y12 antagonist radiolabeled with tritium (e.g., [3H]-MeS-ADP).
- Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
- Test Compound: PSB-0739 at various concentrations.
- Non-specific Control: A high concentration (e.g., 10 μM) of a known unlabeled P2Y12 antagonist.
- Instrumentation: Filtration apparatus, glass fiber filters, scintillation counter.

#### Methodology:

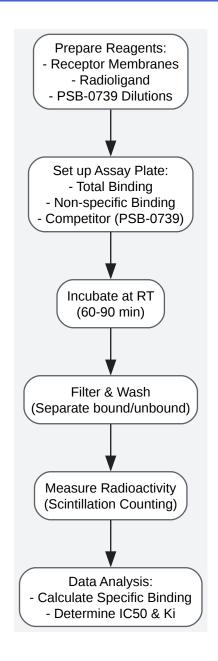
#### Foundational & Exploratory





- Preparation: Prepare serial dilutions of PSB-0739 in the assay buffer.
- Assay Setup: In a 96-well plate, combine the receptor membranes, a fixed concentration of the radioligand (typically near its Kd value), and either assay buffer (for total binding), the unlabeled non-specific control, or a concentration of PSB-0739.
- Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
- Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
- Washing: Wash the filters quickly with ice-cold assay buffer to remove any non-specifically bound radioligand.
- Quantification: Place the filters into scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
- Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percent specific binding against the logarithm of the PSB-0739 concentration. Use non-linear regression to fit the data to a one-site competition model and determine the IC50, which can then be converted to a Ki value using the Cheng-Prusoff equation.





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Workflow for a competitive radioligand binding assay.

## **Functional Assay: Calcium Mobilization**

This assay measures the ability of **PSB-0739** to inhibit ADP-induced intracellular calcium mobilization in cells endogenously or recombinantly expressing the P2Y12 receptor.[2][3]

#### Materials:

• Cells: THP-1 human monocytic cells or other suitable cell line expressing P2Y12.[2][3]

#### Foundational & Exploratory





· Agonist: ADP.

Antagonist: PSB-0739.

Calcium Indicator Dye: Fluo-4 AM or similar.

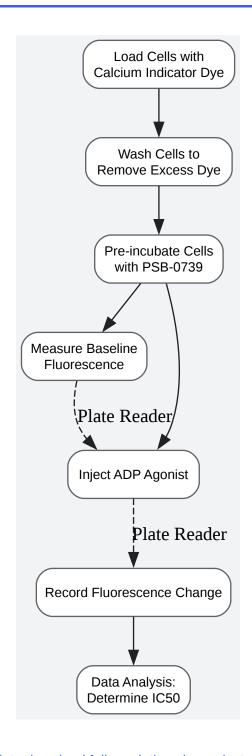
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium.

• Instrumentation: Fluorescence plate reader with an injection system.

#### Methodology:

- Cell Preparation: Culture cells to the appropriate density. On the day of the experiment, harvest the cells and wash them with assay buffer.
- Dye Loading: Incubate the cells with the calcium indicator dye (e.g., Fluo-4 AM) in the dark at 37°C for 30-60 minutes.
- Washing: Wash the cells to remove excess extracellular dye.
- Assay Setup: Resuspend the dye-loaded cells in assay buffer and dispense them into a 96well plate. Add various concentrations of PSB-0739 (or buffer for control wells) and incubate for 10-20 minutes.
- Measurement: Place the plate in the fluorescence reader. Record a baseline fluorescence reading.
- Agonist Injection: Inject a fixed concentration of ADP (typically an EC80 concentration) into the wells and immediately begin recording the change in fluorescence intensity over time.
- Data Analysis: Determine the peak fluorescence response for each well. Normalize the data
  to the control wells (no antagonist). Plot the normalized response against the logarithm of the
  PSB-0739 concentration and fit the data to a dose-response curve to determine the IC50
  value.





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